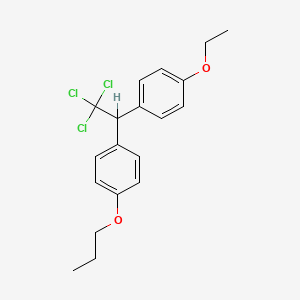
1,1'-(Imidazolidine-1,3-diyl)di(octan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is a chemical compound with the molecular formula C21H40N2O2. It belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and two octanone groups attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be achieved through several methods. One common approach involves the condensation of ethylenediamine with octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of a Mannich-type reaction, where the imidazolidine ring is formed by the reaction of formaldehyde, ethylenediamine, and octanone. This reaction is usually carried out in an aqueous medium with a pH of around 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Imidazolidine-1,3-diyl)di(nonan-1-one): Similar structure but with nonanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(heptan-1-one): Similar structure but with heptanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(hexan-1-one): Similar structure but with hexanone groups instead of octanone.
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is unique due to its specific chain length of the octanone groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the imidazolidine ring also imparts specific stereochemistry and electronic properties that can be exploited in various applications.
Propriétés
Numéro CAS |
32634-09-6 |
|---|---|
Formule moléculaire |
C19H36N2O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-(3-octanoylimidazolidin-1-yl)octan-1-one |
InChI |
InChI=1S/C19H36N2O2/c1-3-5-7-9-11-13-18(22)20-15-16-21(17-20)19(23)14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
GDWQJLNMXRMLEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


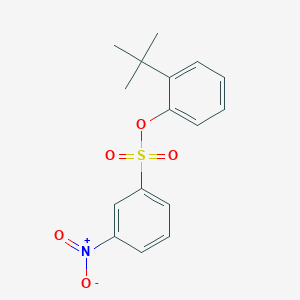
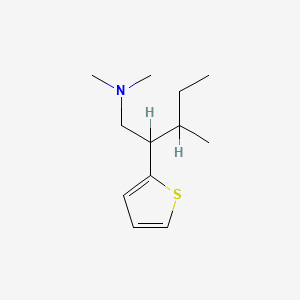


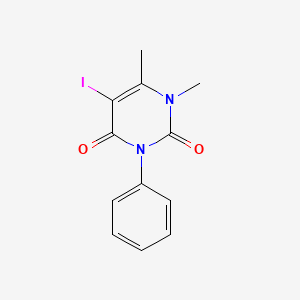
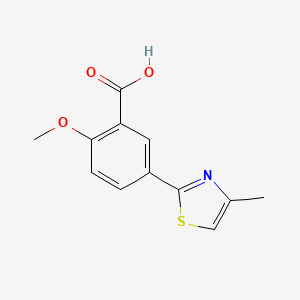
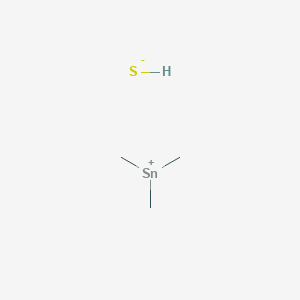
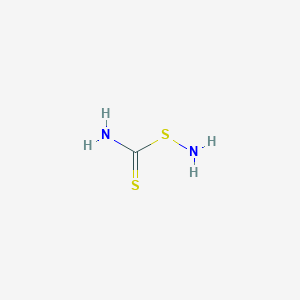
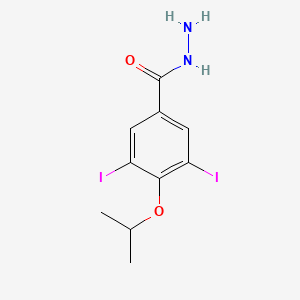
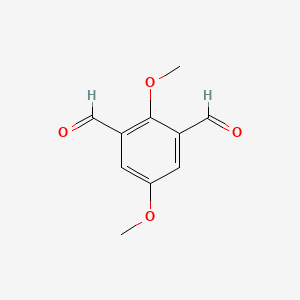

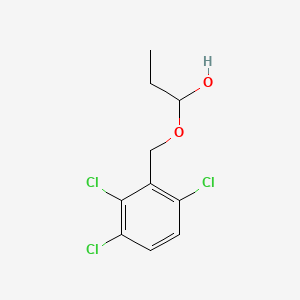
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
